BenchChemオンラインストアへようこそ!

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one

Physicochemical profiling ADME prediction Medicinal chemistry

3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8, molecular formula C25H20O6, molecular weight 416.42 g/mol) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (flavonoid-like) class. Its structure features a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl ring and at the 7-position with a 2-(4-methoxyphenyl)-2-oxoethoxy side chain.

Molecular Formula C25H20O6
Molecular Weight 416.429
CAS No. 610763-97-8
Cat. No. B2904708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
CAS610763-97-8
Molecular FormulaC25H20O6
Molecular Weight416.429
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
InChIInChI=1S/C25H20O6/c1-28-17-9-7-16(8-10-17)22(26)15-30-18-11-12-20-24(13-18)31-14-21(25(20)27)19-5-3-4-6-23(19)29-2/h3-14H,15H2,1-2H3
InChIKeyFDQPCYZUZHTDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8): Chemical Class and Structural Identity


3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8, molecular formula C25H20O6, molecular weight 416.42 g/mol) is a fully synthetic small molecule belonging to the 4H-chromen-4-one (flavonoid-like) class [1]. Its structure features a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl ring and at the 7-position with a 2-(4-methoxyphenyl)-2-oxoethoxy side chain. The compound is catalogued in commercial screening libraries supplied by InterBioScreen Ltd. and VITAS-BB . Physicochemical descriptors computed for this scaffold include a logP of 4.10, a topological polar surface area (TPSA) of 71.06 Ų, and compliance with Lipinski's Rule of Five [1]. No primary research articles or patents specifically characterizing the biological activity of this exact compound were identified in the open literature as of the search date.

Why a Generic Chromen-4-one Cannot Replace 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8)


Within the 4H-chromen-4-one chemical space, small structural variations at the 3- and 7-positions produce distinct physicochemical profiles that directly affect solubility, membrane permeability, and protein-binding complementarity [1][2]. The target compound's combination of a 2-methoxyphenyl ring at C3 and a 4-methoxyphenyl-2-oxoethoxy chain at C7 yields a computed logP of 4.10 and a TPSA of 71.06 Ų [1]. Replacing either substituent—for example, swapping the 4-methoxyphenyl terminus for a 4-fluorophenyl (CAS 610763-45-6) or a 4-bromophenyl (CAS 845633-98-9)—alters logP, electronic distribution, and halogen-bonding potential, which can shift binding selectivity and ADME properties even when the core scaffold is preserved [3]. Consequently, procurement for structure-activity relationship (SAR) studies, focused library design, or assay validation requires the exact substitution pattern; a generic chromen-4-one congener cannot be assumed to reproduce the same cheminformatic or biological behavior.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8) Versus Closest Analogs


Physicochemical Profile: Computed logP and TPSA Differentiate CAS 610763-97-8 from Halogenated and Des-methoxy Analogs

The target compound's computed logP (4.10) and TPSA (71.06 Ų) [1] place it near the upper limit of oral drug-like space. In contrast, the 4-fluorophenyl analog (CAS 610763-45-6) is expected to exhibit a lower logP (estimated ~3.5–3.8) due to the electron-withdrawing fluorine, while the 4-bromophenyl analog (CAS 845633-98-9) is expected to show a higher logP (estimated ~4.3–4.6) owing to the increased lipophilicity of bromine [2][3]. The TPSA of the target compound (71.06 Ų) remains identical among the three congeners because the variable substituent lies outside the polar surface area calculation; however, the logP shift of 0.3–0.6 log units between analogs is sufficient to alter predicted membrane permeability and plasma protein binding in a manner relevant to cell-based assay performance.

Physicochemical profiling ADME prediction Medicinal chemistry

Substitution-Pattern Uniqueness: Ortho-Methoxy on Phenyl at C3 Versus Para-Methoxy and Ethoxy Variants in Chromen-4-one Libraries

The target compound bears a 2-methoxyphenyl group at C3. The closest commercially available analogs that retain the 7-[2-(4-methoxyphenyl)-2-oxoethoxy] side chain differ at the C3 position: one carries a 2-ethoxyphenoxy group (CAS 637750-67-5) and another a 4-methoxyphenoxy group (CAS 858768-35-1) [1][2]. The ortho-methoxy orientation in the target compound introduces a distinct steric and electronic environment around the chromen-4-one core compared to the para-substituted or ethoxy variants. In flavonoid-like scaffolds, the ortho-methoxy group can form an intramolecular hydrogen bond with the C4 carbonyl, subtly altering the ring conformation and potentially modulating interactions with flat hydrophobic binding pockets such as those found in kinase ATP sites or nuclear receptors [3]. No published head-to-head biochemical comparison data were identified; the differentiation rests on established SAR principles for methoxy-flavonoid positional isomers.

Structure-activity relationship (SAR) Library design Chemical biology

Computed Drug-Likeness and Rotatable Bond Count Distinguish CAS 610763-97-8 from C3-Phenoxy Chromen-4-one Analogs

The target compound has 7 rotatable bonds and complies with Lipinski's Rule of Five [1]. Analogs such as CAS 637750-67-5 (3-(2-ethoxyphenoxy)-substituted) and CAS 858768-35-1 (3-(4-methoxyphenoxy)-substituted) introduce an additional ether linkage at C3, increasing rotatable bond count to 8 or 9 and raising TPSA by approximately 9–18 Ų due to the extra oxygen atom [2][3]. The lower rotatable bond count of the target compound is associated with reduced entropic penalty upon binding and potentially higher ligand efficiency, a parameter often used to prioritize compounds for fragment-based or lead-optimization campaigns.

Drug-likeness Lead-likeness Fragment-based screening

Commercial Availability and Purity Benchmarks: InterBioScreen and VITAS-BB Sourcing Advantage for CAS 610763-97-8

The target compound is supplied by InterBioScreen Ltd. (Finland) and VITAS-BB (Russia), two established providers of synthetic screening compounds with typical purity specifications of ≥90% or ≥95% for their catalog products [1]. While purity data specific to CAS 610763-97-8 have not been published independently, both suppliers serve major pharmaceutical and agrochemical screening programs, suggesting batch-to-batch consistency adequate for primary HTS and follow-up dose-response assays. By comparison, the 4-bromophenyl analog (CAS 845633-98-9) is offered by Life Chemicals at defined quantities (10–50 mg) with explicit pricing tiers [2], providing a procurement benchmark.

Compound procurement HTS library Purity specification

Patent Family Context: Chromen-4-one Derivatives as Metabolic Disease Therapeutics Support Procurement for Diabetes and Inflammation Target Screening

Sanofi's US Patent 8,530,413 B2 (granted 2013) claims heterocyclically substituted methoxyphenyl derivatives with an oxo group, including chromen-4-one scaffolds, as medicaments for treating diabetes [1]. While the specific CAS 610763-97-8 compound is not explicitly claimed, its structural features—a methoxyphenyl group at C3 and a 2-oxoethoxy linker at C7—fall within the general Markush space of the patent. This provides class-level validation for deploying the compound in assays targeting metabolic receptors (e.g., GPR40, PPARγ) or inflammatory pathways linked to insulin resistance.

Metabolic disease GPCR Nuclear receptor Diabetes screening

Recommended Research and Procurement Application Scenarios for 3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one (CAS 610763-97-8)


Structure-Activity Relationship (SAR) Expansion Around the C7 Oxoethoxy Side Chain in Chromen-4-one Kinase or Nuclear Receptor Programs

The target compound provides a defined 4-methoxyphenyl terminus at the C7 oxoethoxy chain, serving as a baseline for SAR studies that systematically vary the terminal aryl group (e.g., 4-F, 4-Br, 4-CF₃). Its computed logP of 4.10 and TPSA of 71.06 Ų [1] establish a reference point for correlating physicochemical changes with cellular activity shifts. This application is directly supported by the physicochemical differentiation evidence presented in Section 3, Evidence Items 1 and 2.

Focused Library Design for Metabolic Disease Screening Informed by Sanofi Patent Space (US 8,530,413 B2)

The compound's structural alignment with the Markush claims of Sanofi's US 8,530,413 B2 patent on methoxyphenyl-oxo heterocycles for diabetes [2] makes it a suitable core scaffold for assembling a focused library targeting metabolic receptors (GPR40, PPARs, FXR). Procurement of the exact compound, rather than a halogen-substituted analog, ensures consistency with the patent-defined pharmacophore, as discussed in Evidence Item 5.

Physicochemical Benchmarking for Chromen-4-one Lead Optimization: logP, TPSA, and Ligand Efficiency Profiling

With 7 rotatable bonds, logP 4.10, and Lipinski compliance [1], the compound can serve as a control or reference point in lead optimization cascades where reducing flexibility or adjusting lipophilicity is a design objective. The comparison with C3-phenoxy analogs (8–9 rotatable bonds, higher TPSA) presented in Evidence Item 3 provides the quantitative framework for using this compound as a less-flexible comparator in ligand efficiency calculations.

Commercial Screening Library Procurement with Multi-Supplier Redundancy for Hit-to-Lead Continuity

The dual-supplier availability from InterBioScreen Ltd. and VITAS-BB reduces single-source dependency, a practical advantage when progressing from primary HTS hit confirmation to dose-response validation. Researchers can cross-reference lot-specific purity certificates and secure competitive pricing, as outlined in Evidence Item 4.

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.